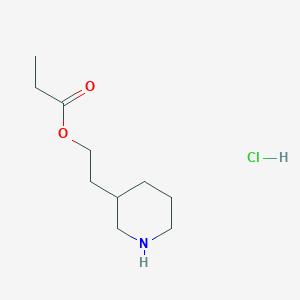

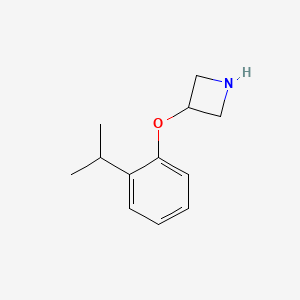

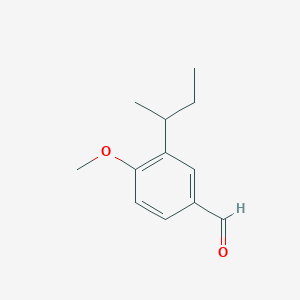

![molecular formula C14H15N3 B1392494 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1242926-71-1](/img/structure/B1392494.png)

4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Overview

Description

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

- Scientific Field: Medicinal Chemistry .

- Application Summary: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which is structurally similar to “4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine”, has been studied for its antimicrobial and anticancer activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Benzylic Derivatives

- Scientific Field: Organic Chemistry .

- Application Summary: The compound 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione (3-benzyl-6-azauracil) and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione (1,3-dibenzyl-6-azauracil) were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .

- Methods of Application: The compounds were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .

- Results: The compounds were characterized by 1H- and 13C-NMR, MS spectrum, IR spectroscopy and elemental analysis. The structure of the compound was verified by 2D-NMR measurements, including gHSQC and gHMBC measurements .

TRK Inhibitors

- Scientific Field: Medicinal Chemistry .

- Application Summary: Pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to “4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine”, have been studied for their ability to inhibit Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

- Methods of Application: Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .

- Results: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Anti-cancer Agents

- Scientific Field: Medicinal Chemistry .

- Application Summary: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which are structurally similar to “4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine”, have been designed and synthesized for their potential as anti-tumor agents .

- Methods of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Iodination and Cyclization

- Scientific Field: Organic Chemistry .

- Application Summary: The compound 1-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]indole, which is structurally similar to “4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine”, has been synthesized through a series of reactions including iodination and cyclization .

- Methods of Application: The Strecker reaction of iodophenethylamines with phenylacetaldehydes afforded the corresponding α-aminonitriles, which on treatment with i-propyl magnesi .

- Results: The synthesized compound was characterized using various spectroscopic techniques .

Synthesis of Pyrazine Derivatives

- Scientific Field: Medicinal Chemistry .

- Application Summary: 1,2,3-Triazole-Fused Pyrazines, which are structurally similar to “4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine”, have been synthesized for various applications .

- Methods of Application: The synthesis involves the fusion of 1,2,3-triazole with pyrazine .

- Results: The synthesized compounds were characterized and evaluated for their potential applications .

properties

IUPAC Name |

4-benzyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-2-5-12(6-3-1)11-17-10-9-15-13-7-4-8-16-14(13)17/h1-8,15H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELIHSDDDNXLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(N1)C=CC=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)

![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)

![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)

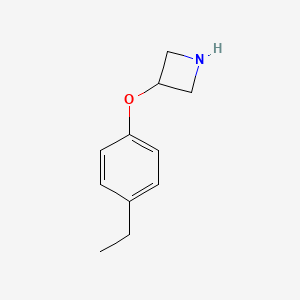

![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)